molecular formula C12H24N2O2S B7607082 1-Cycloheptyl-4-(methylsulfonyl)piperazine

1-Cycloheptyl-4-(methylsulfonyl)piperazine

Cat. No.: B7607082
M. Wt: 260.40 g/mol
InChI Key: HGGVPWVXNKXLCS-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C11H22N2O2S. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and organic synthesis. This compound features a cycloheptyl group attached to the nitrogen atom of piperazine, with a methylsulfonyl group at the 4-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cycloheptanone and piperazine as the primary starting materials.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under anhydrous conditions, using a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA, and acetic acid.

  • Reduction: LiAlH4, NaBH4, and ethanol.

  • Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction Products: Alcohols or amines, depending on the specific reducing agent used.

  • Substitution Products: A wide range of substituted piperazines, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

1-Cycloheptyl-4-(methylsulfonyl)piperazine is unique due to its specific structural features, such as the cycloheptyl group and the methylsulfonyl group. Similar compounds include other piperazine derivatives, such as 1-methylpiperazine and 1-ethylpiperazine. These compounds differ in their alkyl or aryl substituents, which can significantly affect their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-Methylpiperazine

  • 1-Ethylpiperazine

  • 1-Propylpiperazine

  • 1-Butylpiperazine

  • 1-Cyclohexylpiperazine

Properties

IUPAC Name

1-cycloheptyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S/c1-17(15,16)14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGVPWVXNKXLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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